Cas no 2172545-28-5 (2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid)

2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid
- 2172545-28-5
- 2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid
- EN300-1559390
-
- インチ: 1S/C26H26N4O5/c31-24(28-17-9-16(10-17)11-25(32)33)14-30-13-18(12-27-30)29-26(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,12-13,16-17,23H,9-11,14-15H2,(H,28,31)(H,29,34)(H,32,33)
- InChIKey: SZWJZPUZCNCVEX-UHFFFAOYSA-N
- ほほえんだ: OC(CC1CC(C1)NC(CN1C=C(C=N1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 474.19031994g/mol
- どういたいしつりょう: 474.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 766
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 123Ų
2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559390-0.1g |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1559390-2.5g |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1559390-5.0g |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559390-10000mg |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1559390-100mg |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1559390-2500mg |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1559390-0.05g |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1559390-0.25g |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1559390-5000mg |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1559390-250mg |
2-(3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]acetamido}cyclobutyl)acetic acid |
2172545-28-5 | 250mg |
$3099.0 | 2023-09-25 |
2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acidに関する追加情報
Introduction to 2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid (CAS No. 2172545-28-5)
2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid, identified by its CAS number 2172545-28-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclobutyl moiety linked to a pyrazole ring, further functionalized with an acetamide group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these structural elements not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity and therapeutic applications.
The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, widely used to safeguard the amino groups during coupling reactions. Its incorporation into this compound suggests potential applications in the development of peptide mimetics or as an intermediate in the synthesis of more complex peptidomimetic drugs. The pyrazole ring is another key structural feature, known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways, making them valuable candidates for drug discovery.
The cyclobutyl group adds rigidity to the molecular structure, which can influence both the physicochemical properties and the binding affinity of the compound to biological targets. This structural motif is often employed in drug design to improve metabolic stability and pharmacokinetic profiles. The acetamide moiety further enhances the compound's complexity, potentially contributing to its interactions with biological receptors or enzymes. Together, these structural components create a molecule with a high degree of specificity and versatility.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. Studies have shown that compounds incorporating fluorenylmethoxycarbonyl groups can exhibit enhanced stability under physiological conditions, making them promising candidates for long-term therapeutic applications. Additionally, the pyrazole ring has been identified as a key pharmacophore in several FDA-approved drugs, further supporting its potential as a therapeutic agent.
The synthesis of 2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves protecting group chemistry, cycloaddition reactions, and functional group transformations, all of which require precise control to achieve high yields and purity. However, the successful synthesis of such complex molecules would open up avenues for exploring their biological activities through structure-activity relationship (SAR) studies.
In terms of biological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory pathways. The presence of multiple functional groups provides multiple sites for interaction with biological targets, potentially leading to synergistic effects that could enhance therapeutic efficacy. Further investigation into its mechanism of action would be required to fully understand its potential as a drug candidate.
The development of novel pharmaceuticals relies heavily on the discovery and optimization of new molecular entities like 2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid. Advances in synthetic methodologies have made it possible to design and synthesize increasingly complex molecules with tailored properties. Techniques such as combinatorial chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates from large libraries of compounds.
The role of computational tools in drug discovery cannot be overstated. Software platforms that predict molecular properties, such as solubility, permeability, and binding affinity, are invaluable resources for guiding synthetic efforts and optimizing lead compounds. By leveraging these tools, researchers can make informed decisions about which structural modifications are likely to improve a compound's efficacy and pharmacokinetic profile.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-ylacetamido}cyclobutyl)acetic acid are likely to play an important role in addressing unmet medical needs. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and neurology.
The future directions for research on this compound include exploring its potential as an antagonist or agonist for specific receptors or enzymes. Additionally, studies could focus on developing derivatives with improved pharmacokinetic properties or enhanced bioavailability. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be crucial in realizing the full potential of this molecule.
In conclusion,2-(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-y acetamido}cyclobutyl)acetic acid (CAS No. 2172545 - 28 - 5) represents a fascinating example of how complex molecular structures can lead to novel therapeutic opportunities. Its intricate design offers multiple avenues for exploration in drug discovery,and its potential applications span across various therapeutic areas。With continued research and development,this compound has the promise to contribute significantly to advancements in pharmaceutical science。
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